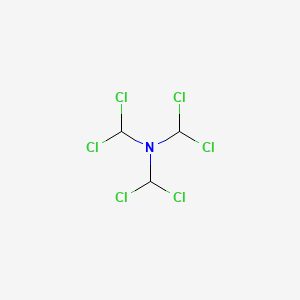

Tris(dichloromethyl)amine

Beschreibung

Tris(dichloromethyl)amine (chemical formula: CCl₃N(CH₂Cl)₂) is a specialized formylating agent used in electrophilic aromatic substitution reactions. It is activated by Lewis acids (e.g., AlCl₃) or superacids (e.g., FSO₃H/SbF₅) to transfer a formyl group (-CHO) to aromatic substrates . Notably, it enables formylation of even weakly reactive aromatics like benzene and chlorobenzene, achieving yields comparable to established methods such as the Olah and Groß-Rieche procedures . Its versatility extends to high-temperature applications (e.g., ~100°C) when paired with zeolites like HBEA .

Eigenschaften

IUPAC Name |

1,1-dichloro-N,N-bis(dichloromethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl6N/c4-1(5)10(2(6)7)3(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPFCZCHDVRUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N(C(Cl)Cl)C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497392 | |

| Record name | 1,1-Dichloro-N,N-bis(dichloromethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25891-29-6 | |

| Record name | 1,1-Dichloro-N,N-bis(dichloromethyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(dichloromethyl)amine can be synthesized through several methods. One common approach involves the reaction of dichloromethylamine with formaldehyde in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: Tris(dichloromethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into simpler amines.

Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution can produce a variety of functionalized amines.

Wissenschaftliche Forschungsanwendungen

Tris(dichloromethyl)amine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of aromatic compounds.

Biology: The compound’s reactivity makes it useful in the modification of biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: this compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which tris(dichloromethyl)amine exerts its effects involves the interaction of its dichloromethyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical transformations. The specific pathways and targets depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Formylating Compounds

The following table compares tris(dichloromethyl)amine with structurally or functionally related formylating agents, emphasizing reaction conditions, substrate scope, and catalytic systems:

Key Research Findings:

Substrate Versatility: this compound outperforms triformamide and tris(diformylamino)methane in formylating non-activated substrates like benzene and chlorobenzene, achieving yields of 60-80% with AlCl₃ at -20°C .

Temperature Flexibility : Unlike DMF-based systems, this compound can operate at elevated temperatures (e.g., 100°C) when anchored on zeolites, enabling industrial-scale applications .

Acid Compatibility : Activation with superacids (FSO₃H/SbF₅) enhances its electrophilicity, rivaling the Olah reagent’s efficiency for nitrobenzene formylation .

Environmental Adaptability : The Groß-Rieche method requires CO gas and high pressure, whereas this compound functions under milder conditions with AlCl₃ .

Critical Analysis of Competing Agents

- Triformamide/Tris(diformylamino)methane: While effective with triflic acid, these agents are restricted to electron-rich aromatics (e.g., anisole) and lack the versatility of this compound .

- DMF (Vilsmeier-Haack) : Primarily suitable for heteroaromatics (e.g., indoles), it fails to formylate simple arenes like benzene .

- Olah Reagent : Though powerful for nitrobenzene, its reliance on HF/BF₃ raises safety and handling concerns compared to this compound’s AlCl₃ or zeolite systems .

Biologische Aktivität

Tris(dichloromethyl)amine (TDCA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of synthetic chemistry and its applications as a reagent. This article explores the biological activity of TDCA, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is a halogenated amine with the molecular formula C₁₃Cl₆N. Its structure consists of a central nitrogen atom bonded to three dichloromethyl groups. This unique configuration imparts specific reactivity patterns, making it valuable in various chemical reactions.

1. Reactivity as a Formylating Agent

TDCA has been identified as an effective formylating reagent for aromatic compounds. The reaction mechanism typically involves the formation of a complex with aluminum chloride, facilitating the introduction of formyl groups into aromatic substrates. This property is significant in organic synthesis, allowing for the modification of complex molecules .

2. Inhibition of Biological Processes

Research indicates that TDCA can influence biological processes by inhibiting certain enzymatic activities. For instance, studies on halomethyl-1,3,5-triazines, which share structural similarities with TDCA, have shown that they can inhibit ammonia oxidation in nitrifying bacteria without affecting hydroxylamine oxidation. This suggests a potential application in controlling microbial processes in environmental settings .

Case Study 1: Formylation Reactions

A study highlighted the use of TDCA in formylation reactions involving aromatic compounds. The reagent system demonstrated high efficiency and selectivity, enabling the synthesis of various substituted aromatic aldehydes. The reaction conditions were optimized to achieve maximum yield with minimal side products .

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzene | Benzaldehyde | 85 |

| Toluene | 4-Methylbenzaldehyde | 78 |

| Naphthalene | 1-Naphthaldehyde | 80 |

Case Study 2: Environmental Impact

In environmental microbiology, halomethyl compounds like TDCA have been studied for their effects on nitrification processes in soil and aquatic ecosystems. The inhibition of ammonia-oxidizing bacteria can lead to altered nitrogen cycling, impacting ecosystem health and nutrient availability .

Mechanistic Insights

The biological activity of TDCA can be attributed to its ability to interact with nucleophiles due to the presence of electrophilic dichloromethyl groups. This interaction can lead to alkylation reactions that modify biological macromolecules such as proteins and nucleic acids.

Toxicological Considerations

While TDCA shows promise as a synthetic reagent, its biological activity raises concerns regarding toxicity. The halogenated nature of the compound suggests potential cytotoxic effects, necessitating further investigation into its safety profile for both laboratory and environmental applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.